(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazole ring and a morpholino sulfonamide moiety, which are key structural components influencing its biological activity. The presence of chlorine and methyl groups enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors involved in various disease pathways. Similar compounds have demonstrated significant activities, including:
- Antimicrobial effects : Compounds with thiazole rings often exhibit antimicrobial properties.
- Anticancer activity : The structural features suggest potential interactions with cancer cell proliferation pathways.
- Anti-inflammatory effects : Sulfonamide derivatives are known for their anti-inflammatory properties.
Biological Activity Data
Research indicates that this compound may exhibit a range of biological activities. Below is a summary table of similar compounds and their reported activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Chlorobenzothiazole | Contains thiazole ring | Antimicrobial |
Benzo[b]thiophene | Aromatic core | Anticancer |
Thiazole Derivative | Thiazole ring | Anti-inflammatory |
Anticancer Activity
A study investigating benzofuran derivatives, closely related to the target compound, demonstrated significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most potent compounds showed IC50 values ranging from 0.49 to 47.02 µM, indicating strong potential for further development as anticancer agents .
Mechanistic Insights
Further analysis revealed that these derivatives affected cell cycle progression and induced apoptosis in cancer cells. For instance, the most active compounds reduced the G0–G1 phase significantly while increasing the population in the G2/M phase, suggesting a mechanism for tumor suppression .
In Vitro Studies
In vitro assays have been pivotal in understanding the biological activity of similar compounds. For example, compounds with morpholino groups have shown enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that substituents on aromatic rings can modulate biological activity positively .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-22-16-7-4-14(20)12-17(16)28-19(22)21-18(24)13-2-5-15(6-3-13)29(25,26)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYEHWUFRODAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.